

# Chemical structure and properties of Gardiquimod trifluoroacetate

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## Compound of Interest

Compound Name: *Gardiquimod trifluoroacetate*

Cat. No.: *B560535*

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## Gardiquimod Trifluoroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist of Toll-like receptor 7 (TLR7).<sup>[1]</sup> As an immune response modifier, it activates innate and adaptive immunity, demonstrating significant potential in antiviral and anticancer therapies.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Gardiquimod trifluoroacetate**. Detailed summaries of its biological effects, supported by quantitative data from in vitro and in vivo studies, are presented. Furthermore, this guide outlines key experimental protocols for the evaluation of Gardiquimod's activity and visualizes its core signaling pathway and a representative experimental workflow.

## Chemical Structure and Properties

Gardiquimod belongs to the imidazoquinoline class of compounds, which are recognized for their ability to modulate the immune system.<sup>[4][5]</sup> The trifluoroacetate salt form enhances its solubility and stability for research applications.

## Chemical Identifiers

Identifier	Value	Reference
Compound Name	Gardiquimod trifluoroacetate	<a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	Gardiquimod TFA, Gardiquimod bis-TFA salt	<a href="#">[5]</a>
CAS Number	1159840-61-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>19</sub> H <sub>24</sub> F <sub>3</sub> N <sub>5</sub> O <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	427.42 g/mol	<a href="#">[4]</a>
IUPAC Name	1-(4-amino-2- ((ethylamino)methyl)-1H- imidazo[4,5-c]quinolin-1-yl)-2- methylpropan-2-ol 2,2,2- trifluoroacetate	<a href="#">[4]</a>
InChI Key	POTWNBLXWPBSSG- UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	CC(C) (O)CN1C(CNCC)=NC2=C1C1 =CC=CC=C1N=C2N.OC(=O)C (F)(F)F	<a href="#">[4]</a>

## Physicochemical Properties

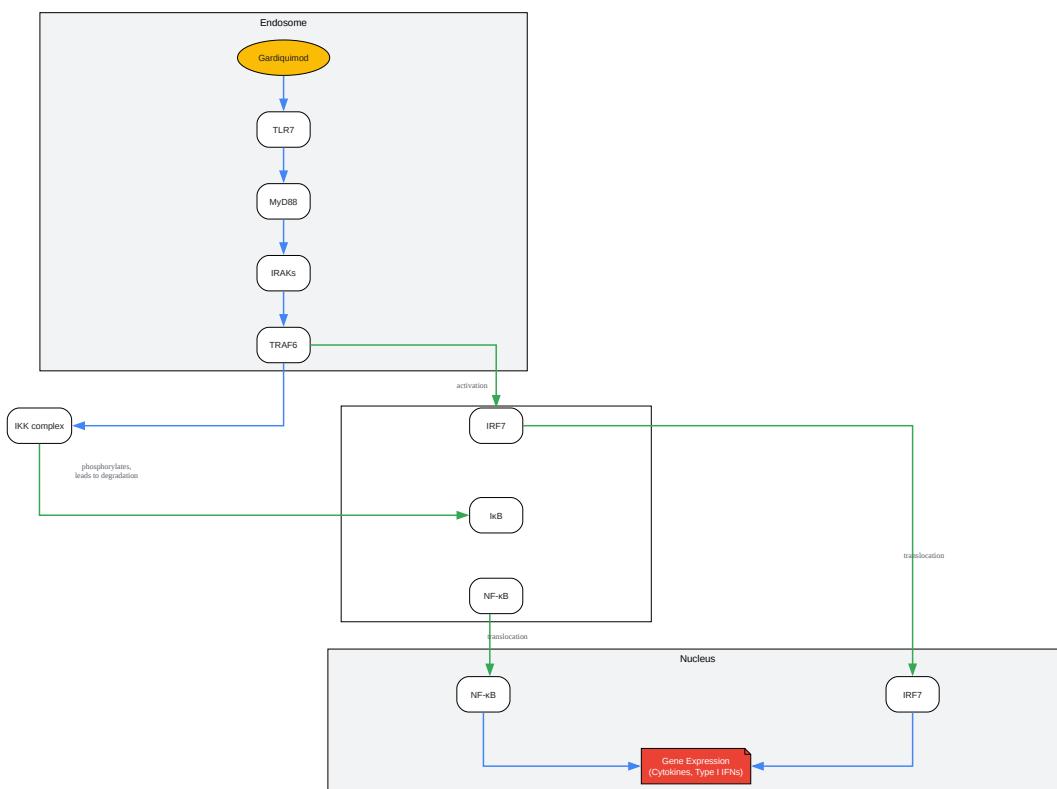
Property	Value	Reference
Appearance	Solid powder	<a href="#">[4]</a>
Purity	≥98%	<a href="#">[4]</a>
Solubility	DMSO: 100 mg/mL (184.69 mM; with ultrasonic treatment)	<a href="#">[4]</a>
Storage	Dry, dark, and at -20°C for up to 1 year	<a href="#">[4]</a>

## Mechanism of Action: TLR7 Agonism

Gardiquimod exerts its immunomodulatory effects primarily through the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.<sup>[1]</sup> TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common component of viruses.<sup>[1]</sup>

## Signaling Pathway

Upon binding to TLR7 within the endosome, Gardiquimod initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.<sup>[6]</sup> This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF- $\kappa$ B) and interferon regulatory factors (IRFs).<sup>[1][6]</sup> The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and type I interferons (IFN- $\alpha$ / $\beta$ ).<sup>[1]</sup>



[Click to download full resolution via product page](#)**Figure 1:** Gardiquimod-induced TLR7 signaling pathway.

## Biological Activities and Quantitative Data

Gardiquimod has been shown to possess potent antiviral and antitumor activities, primarily mediated through the stimulation of the immune system.

### In Vitro Activities

Gardiquimod activates various immune cells in vitro, leading to the production of cytokines and enhanced effector functions.

Assay	Cell Line	Parameter	Value	Reference
NF-κB Activation	HEK293 cells expressing human TLR7	IC <sub>50</sub>	0.65 μg/mL	[7]
HIV-1 Reverse Transcriptase Inhibition	Biochemical Assay	Inhibitory Concentration	6 - 60 μM	[6][7]
Splenocyte Proliferation	Murine Splenocytes	-	Dose-dependent increase	[2]
Cytokine Induction (IFN-γ, IL-6)	Murine Thymocytes	-	Dose-dependent increase	[8]
Costimulatory Molecule Upregulation (CD40, CD80, CD86)	RAW264.7 Macrophages	Treatment Concentration	1 μg/mL	[2]
IL-12 Production	RAW264.7 Macrophages	Treatment Concentration	1 μg/mL	[9]

## In Vivo Activities

In animal models, Gardiquimod has demonstrated efficacy in cancer immunotherapy, particularly when used as a vaccine adjuvant.

Animal Model	Cancer Type	Treatment Regimen	Outcome	Reference
C57BL/6 Mice	B16 Melanoma	1 mg/kg Gardiquimod (peritumoral injection) combined with DC vaccine	Delayed tumor growth and suppression of pulmonary metastasis	[2]
C57BL/6 Mice	B16 Melanoma	1 mg/kg Gardiquimod (intravenous injection) combined with DC vaccine	Inhibition of pulmonary metastasis	[2]

## Experimental Protocols

This section provides an overview of a common in vitro method to assess the TLR7 agonist activity of Gardiquimod.

### HEK-Blue™ TLR7 Reporter Gene Assay

This assay utilizes a HEK293 cell line stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF- $\kappa$ B-inducible promoter. Activation of TLR7 by Gardiquimod leads to NF- $\kappa$ B activation and subsequent secretion of SEAP, which can be quantified colorimetrically.

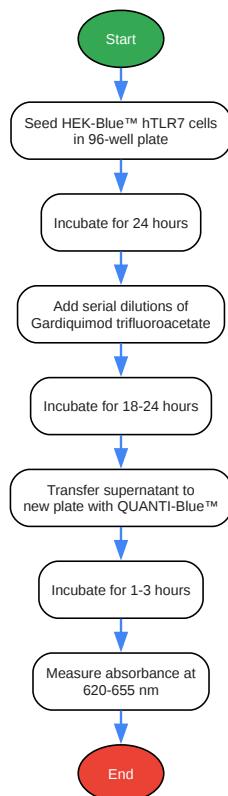
#### Materials:

- HEK-Blue™ hTLR7 cells (InvivoGen)

- DMEM high glucose medium supplemented with 10% FBS
- **Gardiquimod trifluoroacetate**
- QUANTI-Blue™ Solution (InvivoGen)
- 96-well plates
- Spectrophotometer (620-655 nm)

Protocol:

- Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of  $2.5 \times 10^5$  to  $4.5 \times 10^5$  cells/mL in 180  $\mu$ L of culture medium.[\[5\]](#) Incubate for 24 hours.
- Compound Addition: Prepare serial dilutions of **Gardiquimod trifluoroacetate**. Add 20  $\mu$ L of the diluted compound to the appropriate wells.[\[5\]](#)
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.[\[5\]](#)
- SEAP Detection: Add 20  $\mu$ L of the cell culture supernatant to a new 96-well plate containing 180  $\mu$ L of QUANTI-Blue™ Solution.[\[5\]](#)
- Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.[\[5\]](#)



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**Figure 2:** Workflow for the HEK-Blue™ TLR7 reporter assay.

## Conclusion

**Gardiquimod trifluoroacetate** is a valuable research tool for investigating the role of TLR7 in immune responses. Its potent and specific agonist activity makes it a candidate for further development as a therapeutic agent in infectious diseases and oncology. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their study of this promising immunomodulatory compound.

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